Chlorhydrate d'ozagrel
Vue d'ensemble
Description
Le chlorhydrate d'ozagrel est un inhibiteur sélectif de la thromboxane A2 synthase. Il s'agit d'un dérivé de l'imidazole qui inhibe la biosynthèse du thromboxane A2, un composé impliqué dans l'agrégation plaquettaire, la bronchoconstriction et la vasoconstriction . Ce composé est utilisé principalement pour ses propriétés antithrombotiques et est commercialisé au Japon depuis 1988 .
Applications De Recherche Scientifique
Ozagrel hydrochloride has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
Ozagrel hydrochloride primarily targets Thromboxane A2 (TXA2) synthase . TXA2 synthase is an enzyme that plays a crucial role in the biosynthesis of thromboxane A2, a compound involved in platelet aggregation and vasoconstriction .
Mode of Action
Ozagrel hydrochloride acts as an inhibitor of TXA2 synthase . By inhibiting this enzyme, it prevents the biosynthesis of thromboxane A2 .
Biochemical Pathways
The primary biochemical pathway affected by ozagrel hydrochloride is the cyclooxygenase (COX) pathway . This pathway is responsible for the production of various eicosanoids, including thromboxane A2. By inhibiting TXA2 synthase, ozagrel hydrochloride disrupts the production of thromboxane A2, thereby affecting platelet aggregation, vasoconstriction, and bronchoconstriction .
Pharmacokinetics
The pharmacokinetics of ozagrel hydrochloride involve its absorption, distribution, metabolism, and excretion (ADME). After administration, metabolites of ozagrel hydrochloride appear in the plasma immediately . The metabolic conversion of ozagrel to its metabolites is observed, with concentrations of one metabolite (M2) being higher than the other (M1), indicating the metabolic conversion of ozagrel to M2 and M1 . A saturable first-pass clearance is seen at a high dose .
Result of Action
The inhibition of TXA2 synthesis by ozagrel hydrochloride results in the blocking of platelet aggregation, bronchoconstriction, and vasoconstriction in animal models . This leads to an improvement in conditions characterized by these symptoms, such as bronchial asthma and cerebral thrombosis .
Action Environment
The action of ozagrel hydrochloride can be influenced by various environmental factors. For instance, the metabolic conversion of ozagrel to its metabolites might be capacity-limited at a high dose, suggesting that the drug’s efficacy could be influenced by the dosage
Analyse Biochimique
Biochemical Properties
Ozagrel hydrochloride interacts with enzymes and proteins involved in the cyclooxygenase (COX) pathway . It specifically inhibits TXA2 synthetase, an enzyme that plays a crucial role in the biosynthesis of TXA2 . TXA2 is a labile arachidonate metabolite that stimulates platelet function and contraction of smooth muscle . By inhibiting TXA2 synthetase, ozagrel hydrochloride blocks the overproduction of TXA2 without affecting prostacyclin (PGI2) synthesis .
Cellular Effects
Ozagrel hydrochloride has been shown to have significant effects on various types of cells and cellular processes . It blocks platelet aggregation, bronchoconstriction, and vasoconstriction in animal models . In addition, ozagrel hydrochloride has been found to alleviate liver injury induced by acetaminophen overdose in mice .
Molecular Mechanism
The molecular mechanism of ozagrel hydrochloride involves its binding to and inhibition of TXA2 synthetase . This inhibition blocks the biosynthesis of TXA2, a potent stimulator of platelet aggregation and smooth muscle contraction . Importantly, this inhibition does not affect the production of PGI2, a potent inhibitor of platelet aggregation and smooth muscle contraction .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of ozagrel hydrochloride are limited, it is known that the compound’s inhibition of TXA2 synthesis can block platelet aggregation, bronchoconstriction, and vasoconstriction in animal models .
Dosage Effects in Animal Models
The effects of ozagrel hydrochloride have been studied in animal models, particularly in the context of its antiplatelet and vasodilatory effects . Specific studies detailing the effects of varying dosages of ozagrel hydrochloride in animal models are currently limited.
Metabolic Pathways
Ozagrel hydrochloride is involved in the cyclooxygenase (COX) pathway . It specifically inhibits the activity of TXA2 synthetase, thereby blocking the biosynthesis of TXA2 .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction
La synthèse du chlorhydrate d'ozagrel implique généralement une séquence en trois étapes à partir du p-tolualdéhyde commercialement disponible. Les étapes sont les suivantes :
- Le p-tolualdéhyde est bromé avec du brome élémentaire ou du N-bromosuccinimide (NBS) pour donner du 4-(bromométhyl)benzaldéhyde.
Substitution : Le groupe bromométhyle est substitué par l'imidazole en présence de carbonate de potassium pour donner du 4-(1H-imidazol-1-ylméthyl)benzaldéhyde.
Condensation : L'étape finale implique la condensation du dérivé de l'imidazole avec l'acide malonique dans le toluène, suivie d'un traitement avec de l'acide chlorhydrique pour donner du this compound.
Méthodes de Production Industrielle
Dans les milieux industriels, le this compound est produit en utilisant des voies de synthèse similaires, mais optimisées pour l'efficacité du coût et le rendement. L'utilisation du brome ou du NBS pour la bromation et du carbonate de potassium pour la substitution garantit des rendements et une pureté élevés .
Analyse Des Réactions Chimiques
Types de Réactions
Le chlorhydrate d'ozagrel subit plusieurs types de réactions chimiques, notamment :
Photoisomérisation : Cette réaction implique l'isomérisation des structures E/Z-alcène sous irradiation lumineuse, catalysée par la vitamine B2 ou le dinucléotide flavine adénine (FAD).
Substitution : Le groupe bromométhyle dans les étapes intermédiaires de la synthèse est substitué par l'imidazole.
Réactifs et Conditions Communs
Bromation : Brome élémentaire ou N-bromosuccinimide (NBS) en présence de peroxyde de benzoyle.
Substitution : Imidazole en présence de carbonate de potassium.
Condensation : Acide malonique dans le toluène, suivi d'un traitement à l'acide chlorhydrique.
Produits Majeurs
Le principal produit formé à partir de ces réactions est le this compound, avec une pureté et un rendement élevés .
Applications de la Recherche Scientifique
Le this compound a un large éventail d'applications de recherche scientifique :
Mécanisme d'Action
Le this compound agit en inhibant la thromboxane A2 synthase, bloquant ainsi la biosynthèse du thromboxane A2. Cette inhibition empêche l'agrégation plaquettaire, la bronchoconstriction et la vasoconstriction . Les cibles moléculaires comprennent la thromboxane A2 synthase et les voies impliquées dans la biosynthèse du thromboxane A2 .
Comparaison Avec Des Composés Similaires
Composés Similaires
Sulindac : Un autre composé qui subit une photoisomérisation sous irradiation lumineuse.
Acétaminophène : Bien qu'il ne s'agisse pas d'un inhibiteur de la thromboxane A2 synthase, il est souvent comparé dans des études impliquant des lésions hépatiques.
Unicité
Le chlorhydrate d'ozagrel est unique en raison de sa forte sélectivité pour l'inhibition de la thromboxane A2 synthase, ce qui en fait un agent antithrombotique efficace sans affecter la production de prostacycline (PGI2) . Cette sélectivité le distingue d'autres composés qui peuvent avoir des cibles plus larges ou moins spécifiques.
Propriétés
IUPAC Name |
(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2.ClH/c16-13(17)6-5-11-1-3-12(4-2-11)9-15-8-7-14-10-15;/h1-8,10H,9H2,(H,16,17);1H/b6-5+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKFWBJJNNPGAM-IPZCTEOASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CN2C=CN=C2)/C=C/C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045506 | |
Record name | Ozagrel hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78712-43-3 | |
Record name | Ozagrel hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78712-43-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ozagrel hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078712433 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ozagrel hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Propenoic acid, 3-[4-(1H-imidazol-1-ylmethyl)phenyl]-, hydrochloride (1:1), (2E) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OZAGREL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W222U960HS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Ozagrel Hydrochloride?
A1: Ozagrel Hydrochloride functions as a selective thromboxane A2 (TXA2) synthase inhibitor [, ]. By inhibiting this enzyme, Ozagrel Hydrochloride effectively blocks the conversion of prostaglandin H2 into TXA2. This, in turn, reduces the levels of TXA2, a potent vasoconstrictor and platelet aggregator, thereby exerting its antithrombotic effects.
Q2: How does Ozagrel Hydrochloride impact asthma treatment?
A2: While Ozagrel Hydrochloride is primarily known for its antithrombotic properties, research suggests a potential role in asthma management [, ]. TXA2 has been implicated in various aspects of asthma pathogenesis, including bronchoconstriction, airway hyperresponsiveness, and inflammation. By inhibiting TXA2 synthesis, Ozagrel Hydrochloride may help alleviate these symptoms and improve lung function in asthmatic patients. Clinical trials have shown Ozagrel Hydrochloride's efficacy in improving asthma symptoms and potentially reducing the required dosage of concomitant corticosteroid therapy [].
Q3: Are there alternative synthetic routes for Ozagrel Hydrochloride production?
A3: Yes, researchers have explored different approaches to synthesizing Ozagrel Hydrochloride [, ]. While early methods involved the reaction of alkyl 4-bromomethylcinnamate with either N-acetylimidazole or imidazole, these routes presented limitations related to cost and yield []. A novel, cost-efficient three-step synthesis has been developed, starting with readily available p-tolualdehyde. This method involves bromination to form 4-(bromomethyl)benzaldehyde, followed by substitution with imidazole, and finally, condensation with malonic acid to yield Ozagrel Hydrochloride with improved overall yield [, ].
Q4: What analytical techniques are employed to quantify Ozagrel Hydrochloride?
A5: High-performance liquid chromatography (HPLC) is a widely utilized technique for determining Ozagrel Hydrochloride concentrations []. This method offers high sensitivity and accuracy in quantifying the compound in various matrices, including pharmaceutical formulations like Ozagrel Hydrochloride tablets. The method typically involves separating the compound on a C18 column using a methanol-acetic acid mobile phase, with detection achieved using a UV detector at a specific wavelength [].
Q5: What are the metabolites of Ozagrel Hydrochloride and how do they compare in terms of inhibiting drug metabolism?
A6: Two primary metabolites of Ozagrel Hydrochloride have been identified: M-1, the β-oxidized form, and M-2, the reduced form []. In vitro studies using mouse hepatic microsomes revealed that both metabolites, similar to Ozagrel Hydrochloride, could inhibit drug-metabolizing enzymes, specifically those belonging to the cytochrome P450 family []. Interestingly, the inhibitory potency of these compounds followed the order: M-2 > Ozagrel Hydrochloride > M-1, suggesting that the reduction of Ozagrel Hydrochloride to M-2 enhances its inhibitory effect on drug metabolism [].
Q6: Can you elaborate on the involvement of thromboxane in substance P-induced pulmonary vasoconstriction?
A8: Research suggests a role for thromboxane in mediating the pulmonary vasoconstrictive effects of substance P, a neuropeptide []. Studies using isolated guinea pig lungs demonstrated that the administration of substance P led to increased pulmonary arterial pressure, capillary pressure, and pulmonary venous resistance, indicating vasoconstriction []. Interestingly, pre-treatment with Ozagrel Hydrochloride, a thromboxane synthase inhibitor, partially attenuated these effects, suggesting that thromboxane contributes to the pulmonary vascular response elicited by substance P [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.